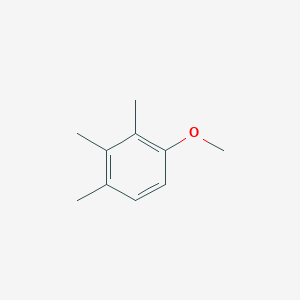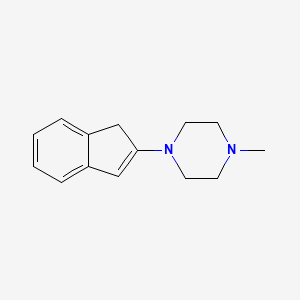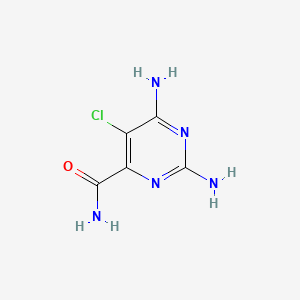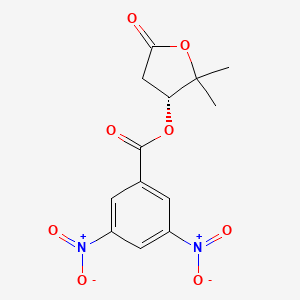
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a diphenyl group, and the hydroxyl group is replaced by a 2-(cyclohexylmethylamino)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester typically involves esterification reactions. One common method is the reaction of diphenylacetic acid with 2-(cyclohexylmethylamino)ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Diphenylacetic acid and 2-(cyclohexylmethylamino)ethanol.
Reduction: Diphenylmethanol and 2-(cyclohexylmethylamino)ethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The diphenyl and cyclohexylmethylamino groups may contribute to the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylacetic acid esters: Compounds with similar ester structures but different substituents.
Cyclohexylmethylamino derivatives: Compounds with the cyclohexylmethylamino group attached to different functional groups.
Uniqueness
Acetic acid, diphenyl-, 2-(cyclohexylmethylamino)ethyl ester is unique due to the combination of its diphenyl and cyclohexylmethylamino groups, which confer distinct chemical and biological properties. This combination is not commonly found in other esters, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
21461-63-2 |
|---|---|
Molekularformel |
C23H29NO2 |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
2-[cyclohexyl(methyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-24(21-15-9-4-10-16-21)17-18-26-23(25)22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,21-22H,4,9-10,15-18H2,1H3 |
InChI-Schlüssel |
MAQJVEYKBVRPRR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene](/img/structure/B14701062.png)


![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)









